1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fused pyrrole and benzimidazole ring system with a fluorine atom at the 6th position and an oxide group at the 4th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide involves several steps. One common synthetic route includes the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate under reflux conditions in pyridine . This reaction leads to the formation of the desired product with high regioselectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but with different substituents, leading to distinct chemical and biological properties.
Pyrrolo[2,3-b]pyridine derivatives: These compounds also have a fused ring system but differ in their nitrogen atom positions and functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
893725-52-5 |
---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
6-fluoro-4-oxido-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-4-ium |
InChI |
InChI=1S/C10H9FN2O/c11-7-3-4-8-9(6-7)13(14)10-2-1-5-12(8)10/h3-4,6H,1-2,5H2 |
InChI Key |
IMCLWGCJGLDNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=[N+](C3=C(N2C1)C=CC(=C3)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.